2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile
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Overview
Description
2-(2,5-Dimethylpyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile is an organic compound that features a pyrrole ring and a furan ring, both of which are substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile typically involves the Paal-Knorr synthesis for the pyrrole ring and subsequent functionalization steps. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride . The resulting pyrrole can then be further reacted with appropriate reagents to introduce the furan and nitrile functionalities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylpyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(2,5-Dimethylpyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its ability to improve monoclonal antibody production.
2,5-Dimethylpyrrole derivatives: These compounds have been studied for their antimicrobial and antitubercular activities.
Uniqueness
2-(2,5-Dimethylpyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile is unique due to the presence of both pyrrole and furan rings, which confer distinct electronic properties and reactivity. This dual-ring structure makes it a valuable scaffold for the development of new chemical entities with diverse applications.
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-5-6-9(2)15(8)13-12(7-14)10(3)11(4)16-13/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGOKRYJRZNJCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C(=C(O2)C)C)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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